Cas no 2138281-68-0 (2-Propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester)

2-Propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester is a specialized organic compound featuring a pyrazine core substituted with a methyl group and an ester-functionalized propynoic acid moiety. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, where its acetylene and ester groups serve as versatile intermediates for further functionalization. The pyrazinyl component may contribute to binding interactions in biologically active molecules, while the methyl ester enhances solubility and processing compatibility. Its well-defined molecular architecture allows for precise modifications, making it valuable in targeted synthetic routes. Proper handling and storage are recommended due to its potential sensitivity.
2-Propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester structure
2138281-68-0 structure
商品名:2-Propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester
CAS番号:2138281-68-0
MF:C9H8N2O2
メガワット:176.172021865845
CID:5300264

2-Propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester 化学的及び物理的性質

名前と識別子

    • 2-Propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester
    • インチ: 1S/C9H8N2O2/c1-7-5-11-8(6-10-7)3-4-9(12)13-2/h5-6H,1-2H3
    • InChIKey: BAHXSMCBZTYERR-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C#CC1=NC=C(C)N=C1

2-Propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-787202-0.05g
methyl 3-(5-methylpyrazin-2-yl)prop-2-ynoate
2138281-68-0 95.0%
0.05g
$768.0 2025-02-22
Enamine
EN300-787202-0.1g
methyl 3-(5-methylpyrazin-2-yl)prop-2-ynoate
2138281-68-0 95.0%
0.1g
$804.0 2025-02-22
Enamine
EN300-787202-0.5g
methyl 3-(5-methylpyrazin-2-yl)prop-2-ynoate
2138281-68-0 95.0%
0.5g
$877.0 2025-02-22
Enamine
EN300-787202-1.0g
methyl 3-(5-methylpyrazin-2-yl)prop-2-ynoate
2138281-68-0 95.0%
1.0g
$914.0 2025-02-22
Enamine
EN300-787202-10.0g
methyl 3-(5-methylpyrazin-2-yl)prop-2-ynoate
2138281-68-0 95.0%
10.0g
$3929.0 2025-02-22
Enamine
EN300-787202-2.5g
methyl 3-(5-methylpyrazin-2-yl)prop-2-ynoate
2138281-68-0 95.0%
2.5g
$1791.0 2025-02-22
Enamine
EN300-787202-5.0g
methyl 3-(5-methylpyrazin-2-yl)prop-2-ynoate
2138281-68-0 95.0%
5.0g
$2650.0 2025-02-22
Enamine
EN300-787202-0.25g
methyl 3-(5-methylpyrazin-2-yl)prop-2-ynoate
2138281-68-0 95.0%
0.25g
$840.0 2025-02-22

2-Propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester 関連文献

2-Propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl esterに関する追加情報

Introduction to 2-Propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester (CAS No. 2138281-68-0)

2-Propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 2138281-68-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of pyrazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its propynoic acid moiety and methyl ester group, contribute to its distinctive chemical properties and reactivity, making it a valuable candidate for further investigation in drug discovery and molecular biology.

The methyl ester functionality in the molecule enhances its solubility in various organic solvents, facilitating its use in synthetic chemistry and biochemical assays. Additionally, the presence of the 5-methyl-2-pyrazinyl substituent introduces a pharmacophoric region that can interact with biological targets, such as enzymes and receptors, thereby influencing its biological activity. This compound's structure suggests potential applications in the development of novel therapeutic agents targeting neurological disorders, inflammatory conditions, and other diseases where pyrazine derivatives have demonstrated efficacy.

In recent years, there has been a surge in research focused on identifying and developing new bioactive molecules derived from heterocyclic compounds. Pyrazines, in particular, have been extensively studied due to their ability to modulate various biological pathways. The 3-(5-methyl-2-pyrazinyl)-group in 2-propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester is particularly noteworthy as it combines the pyrazine core with a propynoic acid backbone, creating a molecule with both lipophilic and hydrophilic characteristics. This balance is crucial for achieving optimal pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are essential for drug development.

One of the most compelling aspects of this compound is its potential role in modulating inflammatory responses. Inflammatory pathways are implicated in a wide range of diseases, including autoimmune disorders, cancer, and cardiovascular diseases. The pyrazine moiety has been shown to interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. Furthermore, the propynoic acid group may contribute to the compound's ability to inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation. These properties make 2-propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester a promising candidate for further exploration in anti-inflammatory drug development.

Another area where this compound shows promise is in the treatment of neurological disorders. Pyrazine derivatives have been investigated for their potential to interact with neurotransmitter systems and ion channels. The structural features of 2-propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester, particularly the pyrazine ring and the propynoic acid side chain, suggest that it may have effects on central nervous system (CNS) function. Preclinical studies have indicated that similar compounds can modulate synaptic transmission and neuronal excitability, which could be beneficial in treating conditions such as epilepsy, depression, and neurodegenerative diseases like Alzheimer's disease.

The synthesis of 2-propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyrazine derivative followed by functionalization with propynoic acid units. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to introduce the desired substituents into the molecular framework. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for characterizing the compound's structure and confirming its purity before further biological testing.

In terms of biological evaluation, 2-propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester has been subjected to various in vitro assays to assess its potential biological activity. These assays include cell-based assays for cytotoxicity、proliferation、and apoptosis,as well as enzyme inhibition studies targeting key inflammatory enzymes like COX-1、COX-2、and LOX。 Preliminary results suggest that this compound exhibits moderate activity in these assays,indicating its potential as a lead compound for further optimization into a drug candidate.

The pharmacokinetic profile of 2-propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester is also an important consideration in drug development。 Studies using animal models have provided insights into its absorption、distribution、metabolism,and excretion (ADME) properties。 The compound appears to be well-absorbed after oral administration,with moderate bioavailability,and undergoes metabolism primarily through cytochrome P450-dependent pathways。 These findings are crucial for determining appropriate dosing regimens and identifying potential drug-drug interactions.

Future research on 2-propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester will likely focus on structure-activity relationship (SAR) studies to optimize its biological activity。 By modifying different parts of the molecule,such as replacing the propynoic acid group with other functional groups or altering the substitution pattern on the pyrazine ring,researchers can fine-tune its properties for specific therapeutic applications。 Additionally, computational modeling techniques will be employed to predict how different derivatives might interact with biological targets,accelerating the drug discovery process.

The development of novel therapeutic agents remains a cornerstone of modern medicine,and compounds like 2-propynoic acid, 3-(5-methyl-2-pyrazinyl)-, methyl ester represent promising avenues for innovation。 With ongoing research aimed at elucidating their mechanisms of action and optimizing their pharmacological profiles,these molecules have the potential to address unmet medical needs across various disease areas。 As our understanding of biology advances,so too does our ability to harness natural product-inspired compounds like this one for therapeutic benefit。

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